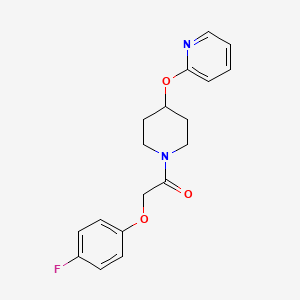
2-(2-Phenylethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Phenylethoxy)propanoic acid” is a chemical compound . It is also known as Propanoic acid, 2-phenylethyl ester . The molecular formula of this compound is C11H14O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI of this compound is InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .科学的研究の応用
Renewable Building Blocks for Polymer Synthesis
Phloretic Acid as a Renewable Building Block : Phloretic acid, a phenolic compound similar in structure to 2-(2-Phenylethoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards a multitude of applications in materials science, given the large number of -OH bearing compounds. It offers a sustainable alternative to phenol, showing that renewable phloretic acid can provide the specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules without requiring a solvent or purification for the synthesis of Bz monomers from PEG400 and PEG2000, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Catalytic Oxidation in Industrial Processes
Transition-Metal Complexes for Catalytic Oxidation : The review on transition-metal complexes for liquid-phase catalytic oxidation highlights developments in industrial processes, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid by oxidation of p-xylene. This indicates the potential for catalytic systems involving renewable chemicals or their derivatives in enhancing the efficiency of industrial chemical production processes (J. Brégeault, 2003).
Fermentation and Chemical Reductions for Propionic Acid Production
Fermentation for Propionic Acid Production : Research on the fermentative production of propionic acid, which is structurally similar to this compound, highlights its potential in replacing petrochemicals for producing chemicals like propylene. This study provides insights into the industrial scalability, economic analysis, and conceptual process evaluation for a bio-chemical route to C3 materials, demonstrating the significance of product yield from sugar in achieving competitive propionic acid production (Brandon A. Rodriguez et al., 2014).
将来の方向性
Future research could focus on the synthesis, characterization, and potential applications of “2-(2-Phenylethoxy)propanoic acid”. For instance, the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for ethylene production .
作用機序
Target of Action
It is a derivative of 2-phenylpropanoic acid , which is a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
NSAIDs like 2-phenylpropanoic acid work by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.
Biochemical Pathways
It’s known that 2-phenylpropanoic acid derivatives, such as nsaids, are involved in the arachidonic acid pathway . They inhibit the COX enzymes, which convert arachidonic acid to prostaglandins, leading to reduced inflammation and pain.
Pharmacokinetics
The profens, a category of nsaids that include 2-phenylpropanoic acid derivatives, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The major exception is naproxen, which has a half-life of about 15 hours .
Result of Action
NSAIDs, including 2-phenylpropanoic acid, reduce inflammation, pain, and fever by inhibiting the production of prostaglandins .
生化学分析
Biochemical Properties
It is known that phenylpropanoic acid derivatives, which include 2-(2-Phenylethoxy)propanoic acid, play crucial roles in various biochemical reactions
Cellular Effects
Related compounds such as propionic acid have been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that phenylpropanoic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that phenylpropanoic acid derivatives, which include this compound, generally have moderately short initial half-lives of 2–5 hours . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
Related compounds such as propionic acid have been used in animal models of autism, where they induce behavioral, electrophysiological, and neuropathological changes . It is possible that this compound may have similar dosage-dependent effects in animal models.
Metabolic Pathways
It is known that phenylpropanoic acid derivatives, which include this compound, are involved in the phenylpropanoid pathway . This pathway is key to maintaining energy balance and normal physiological functions in the body .
Transport and Distribution
It is known that phenylpropanoic acid derivatives, which include this compound, can readily cross the gut-blood and blood-brain barriers .
Subcellular Localization
It is known that phenylpropanoic acid derivatives, which include this compound, can enter the central nervous system , suggesting that they may be localized in specific subcellular compartments or organelles.
特性
IUPAC Name |
2-(2-phenylethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYPBLQQQYXRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
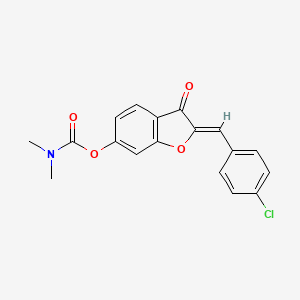

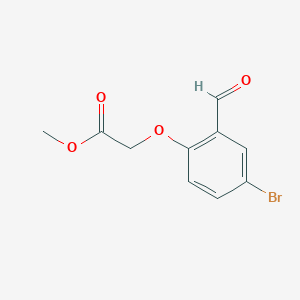
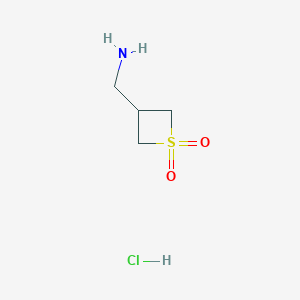
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
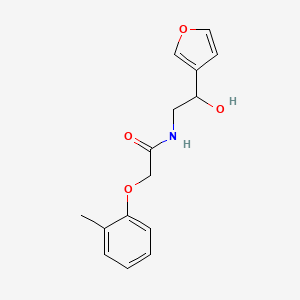
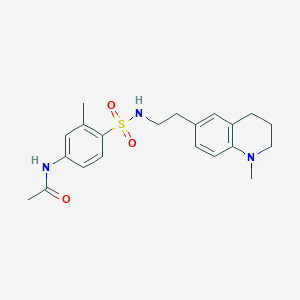
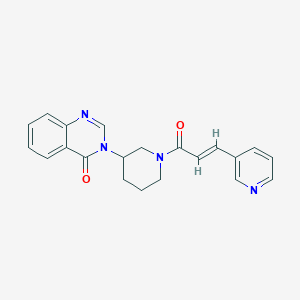
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2958178.png)
![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)

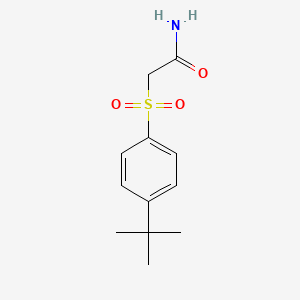
![4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2958184.png)
